molecular formula C16H17F2N3O2S B2431126 N1-(2,5-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946328-42-3

N1-(2,5-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2431126
CAS No.: 946328-42-3
M. Wt: 353.39
InChI Key: GJTPSMVNMZZFPW-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a difluorophenyl group, a dimethylamino group, and a thiophenyl group attached to an oxalamide backbone

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2S/c1-21(2)14(10-5-6-24-9-10)8-19-15(22)16(23)20-13-7-11(17)3-4-12(13)18/h3-7,9,14H,8H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTPSMVNMZZFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide typically involves the following steps:

    Formation of the Oxalamide Backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide core.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

    Attachment of the Dimethylamino and Thiophenyl Groups: These groups can be introduced via a series of substitution reactions, often involving intermediates such as halides or other leaving groups.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,5-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea: Similar structure but with a urea backbone instead of oxalamide.

    N1-(2,5-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamate: Contains a carbamate group instead of oxalamide.

Uniqueness

N1-(2,5-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N1-(2,5-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a difluorophenyl group, a dimethylamino moiety, and a thiophene ring. Its molecular formula is C18H21F2N3O2C_{18}H_{21}F_2N_3O_2, with a molecular weight of 357.38 g/mol. The presence of fluorine atoms is significant as it often enhances the lipophilicity and metabolic stability of organic compounds.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)12.5Apoptosis induction
A549 (lung cancer)15.3Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound has also shown antimicrobial properties against several bacterial strains. Studies have reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, its binding affinity to certain kinases has been noted, which may contribute to its anticancer effects.

Case Studies

  • Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry evaluated the efficacy of this oxalamide derivative in various cancer models. The results indicated a significant reduction in tumor size in xenograft models treated with the compound compared to controls .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound. The study found that it effectively reduced bacterial load in infected mice, providing evidence for its potential therapeutic application.

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains:

  • 2,5-Difluorophenyl group : Enhances lipophilicity and metabolic stability due to electron-withdrawing fluorine atoms .
  • Dimethylamino group : Introduces basicity and hydrophilicity, impacting solubility and protonation-dependent interactions .
  • Thiophen-3-yl moiety : Contributes π-conjugation and electronic effects, influencing redox behavior and intermolecular interactions .
  • Oxalamide backbone : Facilitates hydrogen bonding, critical for crystal packing and target binding .

Q. Methodological implications :

  • Solubility can be modulated using co-solvents (e.g., DMSO/water mixtures ) or salt formation (e.g., hydrochloride derivatives ).
  • Stability studies should assess hydrolysis susceptibility of the oxalamide group under varying pH conditions .

Q. What spectroscopic and crystallographic techniques are recommended for structural validation?

  • NMR : 1H/13C NMR resolves proton environments (e.g., dimethylamino methyl groups at δ ~2.2–2.5 ppm) and confirms regiochemistry of the thiophene ring . 2D experiments (COSY, NOESY) clarify spatial proximity of substituents.
  • X-ray diffraction (XRD) : SHELX software refines crystal structures, identifying hydrogen-bonding networks and packing motifs.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • HPLC : Purity (>95%) is confirmed using reverse-phase methods with UV detection (e.g., C18 columns, acetonitrile/water gradients ).

Advanced Research Questions

Q. How can synthesis routes be optimized to address low yields in the coupling of thiophene and dimethylaminoethyl groups?

  • Palladium-catalyzed cross-coupling : Use Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium) with tributylstannane intermediates for regioselective thiophene-ethyl bond formation .
  • Solvent optimization : THF/water mixtures improve solubility of polar intermediates .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates high-purity product .
  • Yield tracking : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and quantify intermediates via LC-MS .

Q. How to resolve discrepancies between computational predictions (DFT) and experimental XRD data?

  • Parameter validation : Ensure DFT calculations use hybrid functionals (e.g., B3LYP) and solvation models (e.g., PCM) that mimic experimental conditions .
  • Crystal packing effects : SHELX-refined XRD data may reveal intermolecular forces (e.g., π-stacking of thiophene rings) absent in gas-phase models.
  • Dynamic simulations : Molecular dynamics (MD) with explicit solvent molecules reconcile solid-state vs. solution-phase conformations .

Q. What strategies mitigate solubility limitations in biological assays?

  • Co-solvent systems : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Salt formation : Synthesize hydrochloride salts (e.g., trifluoroethylamine hydrochloride ) to improve polar interactions.
  • LogP optimization : Adjust substituents (e.g., fluorination ) guided by HPLC-derived logP measurements .

Q. How does the thiophene ring influence electronic properties, and how can this be experimentally quantified?

  • Cyclic voltammetry (CV) : Measures redox potentials to assess electron-richness of the thiophene ring .
  • UV-Vis spectroscopy : π→π* transitions (λmax ~250–300 nm) correlate with conjugation extent .
  • Hammett analysis : Substituent effects on reaction rates (e.g., electrophilic substitution) quantify electronic contributions .

Q. How to address batch-to-batch variability in biological activity?

  • Purity profiling : Use HPLC-MS to detect trace impurities (e.g., oxidation byproducts of thiophene ).
  • Stereochemical analysis : Chiral chromatography resolves enantiomers if asymmetric centers are present .
  • Crystallinity assessment : Powder XRD identifies polymorphic forms affecting bioavailability .

Q. What computational tools predict target binding modes of this compound?

  • Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., hydrogen bonding via oxalamide ).
  • MD simulations : GROMACS or AMBER evaluates binding stability under physiological conditions .
  • Pharmacophore mapping : MOE or Phase identifies critical features (e.g., fluorine atoms for hydrophobic pockets ).

Q. How to design derivatives to improve metabolic stability?

  • Fluorine substitution : Replace metabolically labile hydrogen atoms with fluorine at para positions .
  • Isosteric replacement : Substitute thiophene with furan or pyrrole to alter CYP450 metabolism .
  • Prodrug approaches : Mask polar groups (e.g., dimethylamino as tert-butyl carbamate ) for sustained release.

Q. What analytical workflows validate synthetic intermediates with conflicting spectral data?

  • Multi-technique correlation : Cross-validate NMR, IR, and MS data to resolve ambiguities (e.g., distinguishing regioisomers ).
  • XRD as gold standard : Single-crystal structures definitively assign connectivity and stereochemistry .
  • Isotopic labeling : 19F NMR tracks fluorophenyl group integrity during synthesis .

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